Isothiazol-4-ol

Migration Resistance Polymer Finishing Durability

Isothiazol-4-ol (CAS 1202353-17-0) is a non-halogenated heterocyclic compound belonging to the isothiazolinone family, widely recognized for antimicrobial applications. Unlike its more common 3-one analogs, Isothiazol-4-ol possesses a hydroxyl group at the 4-position, imparting distinct physicochemical properties.

Molecular Formula C3H3NOS
Molecular Weight 101.13 g/mol
Cat. No. B13557533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiazol-4-ol
Molecular FormulaC3H3NOS
Molecular Weight101.13 g/mol
Structural Identifiers
SMILESC1=C(C=NS1)O
InChIInChI=1S/C3H3NOS/c5-3-1-4-6-2-3/h1-2,5H
InChIKeyXLECMKZRKWLMJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isothiazol-4-ol: A Non-Halogenated Isothiazole Scaffold with Antimicrobial and Migration-Resistant Properties


Isothiazol-4-ol (CAS 1202353-17-0) is a non-halogenated heterocyclic compound belonging to the isothiazolinone family, widely recognized for antimicrobial applications [1]. Unlike its more common 3-one analogs, Isothiazol-4-ol possesses a hydroxyl group at the 4-position, imparting distinct physicochemical properties. The compound is specifically noted for its thermal stability and reduced migratory tendency in polymeric materials compared to halogenated isothiazolinones, making it suitable for applications requiring durable antimicrobial finishes without leaching [2]. Its molecular formula is C3H3NOS with a molecular weight of 101.13 g/mol, and it exhibits a predicted pKa of 11.45 ± 0.20 .

Isothiazol-4-ol Procurement: Why Halogenated Isothiazolinones Are Not a Universal Replacement


While numerous isothiazolinone biocides (e.g., MIT, CMIT, BIT, OIT, DCOIT) share a common heterocyclic core, substitution of Isothiazol-4-ol with a generic 3-one derivative can lead to significant performance failures in specific applications. The presence of a chlorine atom in compounds like CMIT and DCOIT enhances antimicrobial potency but also introduces high migration potential from polymers, resulting in rapid depletion of the active agent and potential for skin sensitization [1]. Conversely, non-chlorinated but highly migratory alternatives like MIT lack the durable, non-leaching finish required for long-term material protection. Isothiazol-4-ol, as a non-halogenated compound with a 4-hydroxy substitution pattern, is specifically claimed to be thermally stable and of low volatility with a severely reduced tendency to migrate, addressing a critical gap left by these more common analogs [2].

Quantitative Performance Differentiation of Isothiazol-4-ol Against Key Analogs


Migration Resistance vs. Halogenated Isothiazolinones in Polymeric Matrices

Isothiazol-4-ol is specifically designed for applications where migration (leaching) of the biocide from a polymeric matrix is unacceptable. Halogenated isothiazolinones, such as those disclosed in U.S. Pat. No. 3,887,352, achieve antimicrobial effect via a 'slow release' mechanism that is inherently migratory [1]. In contrast, Isothiazol-4-ol is a non-halogenated compound that provides antimicrobial protection while being 'stable to migration,' enabling a durable, long-term finish on materials like textiles, paper, plastics, and cellulose sponges without active substance depletion [1]. The comparative effect is qualitative but central to the patent's novelty; halogenated comparators are explicitly cited for their 'excellent migration properties' which are identified as a defect for certain industrial applications [1].

Migration Resistance Polymer Finishing Durability

Thermal Stability Profile of Non-Halogenated 4-Hydroxyisothiazoles

The 4-hydroxyisothiazole class, of which Isothiazol-4-ol is a representative, is described as 'thermally stable' in a patent specifically detailing its utility in antimicrobial finishes [1]. This is a key differentiating feature from many common isothiazolinone biocides like CMIT/MIT mixtures, which are known to degrade under thermal stress and are not recommended for long-term exposure to temperatures above 40°C [2]. While a direct quantitative decomposition temperature comparison is not provided in the available sources for Isothiazol-4-ol, the claim of thermal stability represents a class-level advantage over temperature-sensitive analogs like MIT and CMIT, which can decompose and lose efficacy during high-temperature processing or storage [2].

Thermal Stability Process Compatibility Formulation

Halogen-Free Composition for Reduced Sensitization Potential

Isothiazol-4-ol is a non-halogenated compound, a property that directly addresses the regulatory and toxicological concerns associated with chlorinated isothiazolinones. Studies assessing comparative sensitization potential have demonstrated that unchlorinated isothiazolinones possess a lower potential for sensitization compared to chlorinated and dichlorinated compounds, which share immunological cross-reactivity [1]. While MIT is also non-chlorinated, the 4-hydroxy subclass further provides the migration resistance not found in MIT. Therefore, Isothiazol-4-ol offers a unique combination of low sensitization risk (compared to CMIT/DCOIT) and durable material protection (compared to MIT).

Sensitization Toxicology Regulatory Compliance

pKa and Physicochemical Profile vs. Commercial Isothiazolinones

Isothiazol-4-ol exhibits a predicted pKa of 11.45 ± 0.20 , a value significantly different from common isothiazolinone biocides. For comparison, MIT (2-methyl-4-isothiazolin-3-one) has a reported pKa of approximately 8.59 [1]. This difference in ionization behavior means Isothiazol-4-ol will exist predominantly in its neutral, protonated form across a much wider pH range (e.g., neutral to moderately alkaline conditions) compared to MIT, which begins to ionize above pH 8.5. This can profoundly affect solubility, partitioning, and antimicrobial efficacy in different formulation matrices, providing a distinct advantage in alkaline systems where MIT's activity may be compromised by ionization or degradation [2].

pKa Ionization Formulation Compatibility

High-Value Application Scenarios for Isothiazol-4-ol Based on Differentiated Properties


Durable Antimicrobial Finishing of Textiles and Polymeric Materials

Isothiazol-4-ol is the preferred biocide for applications requiring a long-lasting, non-leaching antimicrobial finish. Its inherent migration resistance, as disclosed in U.S. Patent 6,376,522, ensures the active substance remains within materials like textiles, paper, plastics, and cellulose sponges, providing sustained protection against microbial growth without continuous loss of the agent [1]. This contrasts sharply with halogenated isothiazolinones that rely on migration to the surface ('slow release'), which depletes the biocide over time and can lead to unwanted human or environmental exposure [1].

High-Temperature Industrial Process Formulations

Due to the claimed thermal stability of the 4-hydroxyisothiazole class [1], Isothiazol-4-ol is a suitable candidate for incorporation into materials or formulations that undergo thermal processing. Standard isothiazolinone biocides like CMIT/MIT are known to degrade under sustained temperatures above 40°C, limiting their use in heat-cured coatings, extruded plastics, or other high-temperature manufacturing processes [2]. Isothiazol-4-ol provides a more robust alternative for these scenarios.

Formulations for Alkaline and Variable pH Environments

With a predicted pKa of 11.45, Isothiazol-4-ol remains largely unionized across a broad pH spectrum, including neutral to moderately alkaline conditions, where other isothiazolinones like MIT (pKa 8.59) begin to ionize or degrade [1]. This property makes Isothiazol-4-ol a superior choice for formulations with pH values above 8.5, such as certain cleaning products, paints, and industrial fluids, where the efficacy of MIT and CMIT/MIT mixtures is known to be compromised due to chemical instability [2].

Low-Sensitization Consumer and Industrial Products

As a non-halogenated compound, Isothiazol-4-ol is positioned for applications where minimizing allergenic potential is a priority. Unchlorinated isothiazolinones are documented to have a lower sensitization potential compared to their chlorinated counterparts [3]. Unlike MIT (also non-chlorinated), Isothiazol-4-ol offers the added benefit of migration resistance, making it uniquely suited for durable goods where both low dermal risk and long-term performance are required [1].

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